4-(Ethoxymethyl)aniline
CAS No.: 859791-59-6
Cat. No.: VC8401906
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 859791-59-6 |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 4-(ethoxymethyl)aniline |
| Standard InChI | InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 |
| Standard InChI Key | SJVXBSOZYHQKSR-UHFFFAOYSA-N |
| SMILES | CCOCC1=CC=C(C=C1)N |
| Canonical SMILES | CCOCC1=CC=C(C=C1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-(Ethoxymethyl)aniline is defined by the IUPAC name 4-(ethoxymethyl)aniline, with the systematic representation C₉H₁₃NO. Key structural features include:
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An aniline group (-C₆H₄NH₂) providing aromaticity and nucleophilic reactivity.
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An ethoxymethyl substituent (-CH₂OCH₂CH₃) at the para position, enhancing solubility in polar organic solvents.
The compound’s canonical SMILES (CCOCC1=CC=C(C=C1)N) and InChIKey (SJVXBSOZYHQKSR-UHFFFAOYSA-N) are critical for computational modeling and database referencing.
Table 1: Physicochemical Properties of 4-(Ethoxymethyl)aniline
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃NO | PubChem |
| Molecular Weight | 151.21 g/mol | PubChem |
| IUPAC Name | 4-(ethoxymethyl)aniline | PubChem |
| SMILES | CCOCC1=CC=C(C=C1)N | PubChem |
| InChI | InChI=1S/C9H13NO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7,10H2,1H3 | PubChem |
Synthesis and Industrial Production
Synthetic Routes
While direct synthetic protocols for 4-(Ethoxymethyl)aniline are sparsely documented in peer-reviewed literature, analogous pathways for ethoxymethyl-substituted aromatics suggest feasible methods:
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Nitro Reduction Route:
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Starting from 4-nitrobenzyl alcohol, ethoxymethylation via alkylation with ethyl iodide under basic conditions (e.g., K₂CO₃) yields 4-(ethoxymethyl)nitrobenzene.
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Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing the target compound.
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Etherification of 4-Aminobenzyl Alcohol:
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Reaction of 4-aminobenzyl alcohol with ethyl bromide in the presence of a base (e.g., NaOH) facilitates ether formation.
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Optimization Challenges
Industrial-scale production faces hurdles such as:
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Selectivity Issues: Competing O- and N-alkylation during ethoxymethylation require precise temperature (60–80°C) and solvent control (e.g., DMF) .
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Purification: High-purity isolation demands fractional distillation or recrystallization from ethanol-water mixtures.
Reactivity and Functional Transformations
Electrophilic Aromatic Substitution
The electron-rich aniline ring undergoes regioselective reactions:
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Nitration: Concentrated HNO₃ at 0–5°C introduces nitro groups predominantly at the meta position relative to the ethoxymethyl group.
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Sulfonation: Reaction with H₂SO₄ yields sulfonic acid derivatives, useful in dye synthesis.
Oxidative Pathways
Oxidation of the aniline moiety using KMnO₄ in acidic conditions generates quinone-imine intermediates, which are pivotal in polymer crosslinking applications .
Condensation Reactions
The primary amine group participates in Schiff base formation with carbonyl compounds, enabling coordination chemistry and pharmaceutical intermediate synthesis .
Applications in Materials and Pharmaceuticals
Polymer Science
4-(Ethoxymethyl)aniline acts as a monomer in conductive polyaniline derivatives. Its ethoxymethyl group enhances solubility, facilitating processing into thin films for electronic devices.
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing:
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Antimicrobial Agents: Schiff base derivatives exhibit activity against Gram-positive bacteria.
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Anticancer Candidates: Functionalization with platinum groups enables DNA intercalation studies.
Future Research Directions
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Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.
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Green Chemistry: Solvent-free alkylation using ionic liquids.
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Biological Profiling: Systematic toxicokinetic studies to assess therapeutic potential.
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